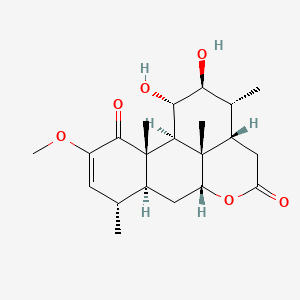

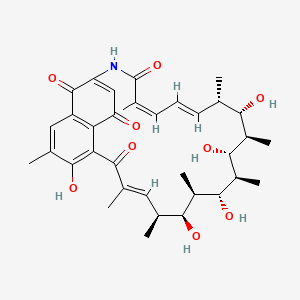

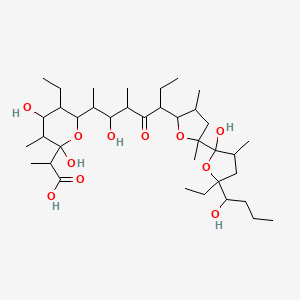

Inostamycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Inostamycin B is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Inhibition of Cancer Cell Invasion and Growth

Inostamycin B has been identified as an inhibitor of cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase. It plays a significant role in suppressing cancer cell invasion and growth. For instance, inostamycin reduced the in vitro invasion of the HSC-4 tongue carcinoma cell line through the reconstituted basement membrane Matrigel®. This is associated with its ability to decrease the production of matrix metalloproteinases (MMPs), MMP-2, and MMP-9, and suppress cell motility, suggesting its potential as an anti-invasive agent in tongue cancer (Baba et al., 2004). Similarly, inostamycin showed a cytostatic effect on oral squamous cell carcinoma (SCC) cell lines, leading to G1-phase accumulation in the cell cycle and decreased expression of cyclin D1 (Baba et al., 2001).

Effect on Multidrug-Resistant Cells

Inostamycin has demonstrated efficacy in reversing multidrug resistance in KB cells. It dose-dependently increased the accumulation of [3H] vinblastine in multidrug-resistant KB-C4 cells, indicating its potential in overcoming drug resistance in cancer treatment (Kawada & Umezawa, 1991).

Impact on Endothelial Cells and Angiogenesis

Inostamycin significantly attenuated vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs). It inhibited activation of mitogen-activated kinases and elevation of cyclin D1, suggesting its role in reducing both proliferation and migration of endothelial cells, which is crucial in angiogenesis (Baba et al., 2005).

Inhibition of Phosphatidylinositol Synthesis

Inostamycin is a novel inhibitor of phosphatidylinositol (PtdIns) turnover, as it inhibits [3H]inositol and 32P1 incorporation into PtdIns in cultured cells. This inhibition of PtdIns turnover suggests its potential in the regulation of various cellular processes, including cell proliferation and apoptosis (Imoto et al., 1992).

Cell Cycle Regulation

Inostamycin inhibited cell proliferation in normal rat kidney (NRK) cells by blocking cell cycle progression at the G1 phase. This is attributed to its impact on cyclin-dependent kinase 2 (CDK2) activation, cyclin E expression, and inhibition of cyclin D1 expression, leading to the elimination of functional inactivation of the retinoblastoma protein (Deguchi et al., 1996).

Eigenschaften

Produktname |

Inostamycin B |

|---|---|

Molekularformel |

C37H66O11 |

Molekulargewicht |

686.9 g/mol |

IUPAC-Name |

2-[5-ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C37H66O11/c1-12-16-27(38)35(15-4)18-20(6)37(45,48-35)34(11)17-19(5)31(46-34)25(13-2)29(40)21(7)28(39)22(8)32-26(14-3)30(41)23(9)36(44,47-32)24(10)33(42)43/h19-28,30-32,38-39,41,44-45H,12-18H2,1-11H3,(H,42,43) |

InChI-Schlüssel |

FDZNXTGCMDKIGY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(C)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |

Synonyme |

inostamycin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

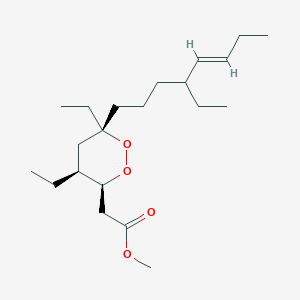

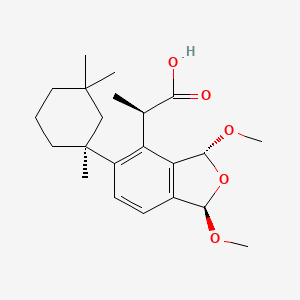

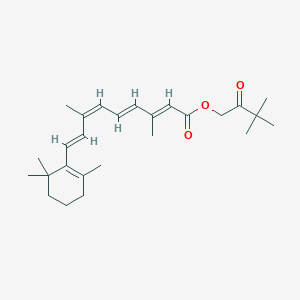

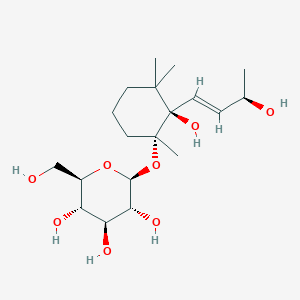

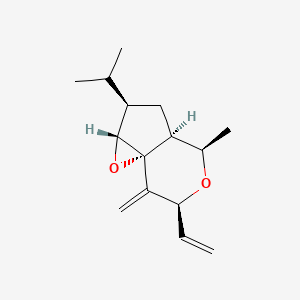

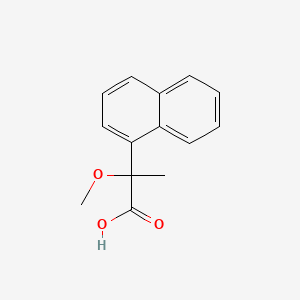

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.